

What is the chemical structure of Basic Violet 8?

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Compound of Interest

Compound Name: Basic Violet 8

Cat. No.: B3029835

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An In-depth Technical Guide to Basic Violet 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Basic Violet 8**, alongside detailed experimental protocols and an exploration of its applications.

The Chemical Identity of Basic Violet 8: A Case of Ambiguity

A survey of chemical literature and commercial sources reveals a significant ambiguity concerning the precise chemical structure of **Basic Violet 8**. The dye is associated with two distinct chemical classes: phenazinium and triarylmethane dyes.

- **Phenazinium Structure (C.I. 50210):** The CAS number 8004-94-2 is consistently linked to C.I. 50210 and is chemically described as a mixture of methylated derivatives of 3-amino-7-(dimethylamino)-5-phenylphenazinium chloride.^[1] The molecular formulas associated with this structure vary due to the degree of methylation, with examples including $C_{20}H_{19}ClN_4$ and $C_{21}H_{21}ClN_4$.^{[2][3]}
- **Triarylmethane Structure (Crystal Violet):** Several sources equate **Basic Violet 8** with Crystal Violet (also known as Gentian Violet or Basic Violet 3), a well-known triarylmethane dye.^[4] However, Crystal Violet has a different CAS number (548-62-9) and a distinct chemical structure.

Conclusion on Chemical Structure: While the name "**Basic Violet 8**" is used inconsistently, the most reliable identifiers (CAS Number 8004-94-2 and C.I. 50210) point to a phenazinium-based structure. It is crucial for researchers to verify the identity of their specific dye sample through analytical methods.

Physicochemical and Quantitative Data

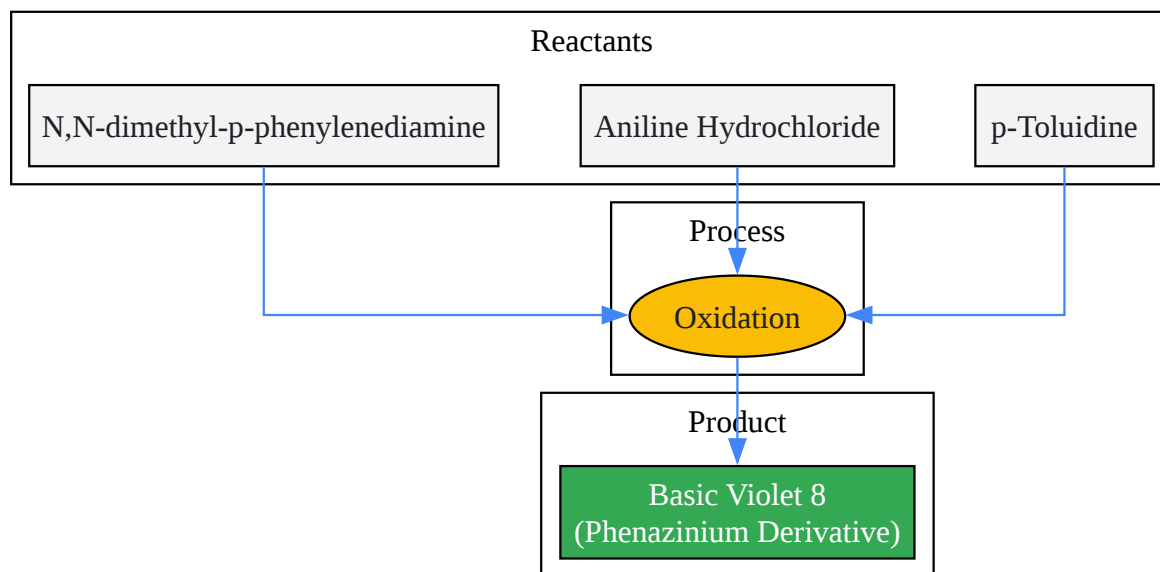
The following table summarizes the available quantitative data for **Basic Violet 8** (C.I. 50210).

Property	Value	Reference(s)
CI Name	Basic Violet 8	[2][5]
CI Number	50210	[2][5]
CAS Number	8004-94-2	[2][5]
Molecular Formula	C ₂₁ H ₂₁ ClN ₄ (representative)	[2][5]
Molecular Weight	364.87 g/mol (for C ₂₁ H ₂₁ ClN ₄)	[2][5]
Appearance	Purple powder	[5]
Solubility	Soluble in water (red-light purple solution), Soluble in ethanol (purple solution with orange-red fluorescence)	[5]

Synthesis and Manufacturing

General Synthesis of Phenazinium Dyes

The synthesis of the phenazinium core of **Basic Violet 8** involves the oxidative cyclization of substituted anilines. A general manufacturing method for C.I. 50210 involves the reaction of N¹,N¹-dimethylbenzene-1,4-diamine with aniline hydrochloride and a mixture of oxidizing p-methylaniline.[5] A more detailed synthetic approach for related 3-amino-7-(N,N-dimethylamino)-2-substituted-5-phenylphenazin-5-ium chlorides utilizes potassium permanganate as an oxidant.[6]



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A simplified workflow for the synthesis of **Basic Violet 8**.

Experimental Protocols

Protocol for Gram Staining

Given the frequent association of **Basic Violet 8** with Crystal Violet, a primary component in Gram staining, this protocol is highly relevant for microbiological applications. This differential staining technique classifies bacteria into Gram-positive and Gram-negative groups based on their cell wall composition.^[7]

Reagents:

- Crystal Violet solution (0.5% w/v in water)
- Gram's Iodine solution (1% iodine, 2% potassium iodide in water)
- Decolorizer (e.g., 95% ethanol or a 1:1 mixture of acetone and ethanol)
- Safranin solution (0.25% w/v in 95% ethanol)

- Distilled water

Procedure:

- Prepare a heat-fixed smear of the bacterial sample on a clean microscope slide.
- Flood the smear with Crystal Violet solution and let it stand for 1 minute.
- Gently rinse the slide with distilled water.
- Flood the smear with Gram's Iodine solution and let it stand for 1 minute.
- Rinse the slide with distilled water.
- Decolorize the smear by adding the decolorizer dropwise until the runoff is colorless (typically 10-20 seconds).
- Immediately rinse the slide with distilled water to stop the decolorization process.
- Flood the smear with the safranin counterstain and let it stand for 1 minute.
- Rinse the slide with distilled water and blot dry.
- Observe the stained smear under a microscope. Gram-positive bacteria will appear purple, while Gram-negative bacteria will appear pink or red.[7][8][9]



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Workflow of the Gram staining procedure.

Protocol for Heavy Metal Analysis by Atomic Absorption Spectroscopy (AAS)

This protocol provides a general framework for determining the concentration of heavy metals in dye samples, which is crucial for quality control and safety assessment.

Instrumentation: Atomic Absorption Spectrophotometer with appropriate hollow cathode lamps for the metals of interest.

Reagents:

- Concentrated nitric acid (HNO_3), trace metal grade
- Hydrogen peroxide (H_2O_2), 30%
- Deionized water
- Certified standard solutions for each metal to be analyzed

Procedure:

- **Sample Digestion:** Accurately weigh approximately 0.5 g of the dye sample into a digestion vessel. Add 5 mL of concentrated HNO_3 and 2 mL of H_2O_2 . Digest the sample using a microwave digestion system or by heating on a hot plate in a fume hood until a clear solution is obtained.
- **Dilution:** After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water.
- **Calibration:** Prepare a series of calibration standards by diluting the certified standard solutions to cover the expected concentration range of the metals in the sample.
- **AAS Analysis:** Aspirate the blank, standards, and sample solutions into the AAS and record the absorbance readings.
- **Quantification:** Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the metals in the sample solution from the calibration curve and calculate the concentration in the original dye sample, accounting for the dilution.^{[10][11]}

Protocol for Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the separation, identification, and quantification of dyes and their impurities.

Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap).

Mobile Phase (example):

- A: 0.1% Formic acid in water
- B: 0.1% Formic acid in acetonitrile

Procedure:

- **Sample Preparation:** Dissolve a small, accurately weighed amount of the dye sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 10-100 µg/mL. Filter the solution through a 0.22 µm syringe filter.
- **Chromatographic Separation:** Inject the sample onto an appropriate HPLC column (e.g., C18). Elute the components using a gradient program, for example, starting with a low percentage of mobile phase B and gradually increasing it over time to separate the components based on their polarity.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into the mass spectrometer. Set the MS to acquire data in a full scan mode to identify the molecular ions of the components. For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using specific precursor-product ion transitions for the target analytes.
- **Data Analysis:** Identify the components by their retention times and mass-to-charge ratios (m/z). Quantify the analytes by comparing their peak areas to those of certified reference standards.^{[12][13][14]}

Mechanism of Action in Biological Staining

Phenazinium dyes, such as **Basic Violet 8** (C.I. 50210), are cationic molecules that can interact with negatively charged biological macromolecules. The planar aromatic structure of the phenazinium ring allows these dyes to bind to nucleic acids, primarily through a process called intercalation.^{[15][16][17]} This involves the insertion of the planar ring system between the base pairs of DNA or RNA.^[18] This interaction can induce conformational changes in the nucleic acid structure.^[15] The positive charge on the dye molecule also facilitates electrostatic interactions with the negatively charged phosphate backbone of nucleic acids.^[17] These binding properties are fundamental to their use as biological stains, enabling the visualization of cellular structures rich in nucleic acids, such as the cell nucleus and ribosomes.

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